molecular formula C16H12N4O2S B12340194 N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide

N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide

Cat. No.: B12340194
M. Wt: 324.4 g/mol
InChI Key: KNVSHXMZFIMSRT-LICLKQGHSA-N
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Description

N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide typically involves the reaction of 4-phenoxybenzaldehyde with thiadiazole-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . Additionally, the compound’s structure allows it to interact with DNA or RNA, potentially interfering with the replication of viruses or the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1H-indole-3-carboxamide
  • Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives
  • N-[4-(4′chlorophenyl)thiazol-2-yl]thiosemicarbazide

Uniqueness

N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide is unique due to its specific structural features, such as the phenoxy group and the thiadiazole ring. These features contribute to its distinct biological activities and make it a valuable compound for various scientific applications .

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide

InChI

InChI=1S/C16H12N4O2S/c21-16(15-11-23-20-18-15)19-17-10-12-6-8-14(9-7-12)22-13-4-2-1-3-5-13/h1-11H,(H,19,21)/b17-10+

InChI Key

KNVSHXMZFIMSRT-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CSN=N3

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C=NNC(=O)C3=CSN=N3

Origin of Product

United States

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